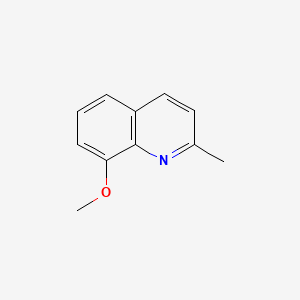

8-Methoxy-2-methylquinoline

Descripción general

Descripción

8-Methoxy-2-methylquinoline is an organic compound with the molecular formula C11H11NO. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

The synthesis of 8-Methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene . Industrial production often employs these methods due to their efficiency and scalability.

Análisis De Reacciones Químicas

8-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

8-Methoxy-2-methylquinoline is utilized as a precursor in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its ability to interact with specific brain receptors makes it a valuable compound in drug development. For instance, research indicates that derivatives of this compound can be designed to enhance their efficacy against various neurological conditions.

Case Study: Neuropharmacology

A study demonstrated that modifications to the this compound structure could lead to compounds with improved binding affinity to neurotransmitter receptors, potentially offering new treatments for diseases such as Alzheimer's and Parkinson's .

Fluorescent Probes

This compound plays a significant role in developing fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 500 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Research has shown that fluorescent probes based on this compound exhibit high quantum yields, making them effective for live-cell imaging applications .

Antimicrobial Agents

The compound exhibits notable antimicrobial properties, positioning it as a candidate for developing new antibacterial and antifungal agents. This is particularly relevant given the increasing concern over antibiotic resistance.

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of this compound show significant activity against resistant strains of bacteria and fungi. For example, one derivative was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL .

Material Science

In material science, this compound is incorporated into coatings and polymers to enhance their chemical resistance and stability. This application is beneficial across various industrial sectors where durability is paramount.

Application Example: Protective Coatings

Research indicates that coatings formulated with this compound can withstand harsh chemical environments, making them suitable for use in automotive and aerospace applications .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its incorporation into these technologies contributes to advancements in energy-efficient devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Electron Mobility | 0.1 cm²/Vs |

| Conductivity | 10⁻⁶ S/cm |

Studies have shown that OLEDs utilizing this compound exhibit improved brightness and efficiency compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 8-Methoxy-2-methylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to its therapeutic effects . The specific pathways involved depend on the particular application and the target organism or system.

Comparación Con Compuestos Similares

8-Methoxy-2-methylquinoline can be compared with other quinoline derivatives such as:

2-Methyl-8-quinolinol: Known for its fungicidal properties.

4-Chloro-8-methoxy-2-methylquinoline: Used in various chemical syntheses.

8-Methylquinoline: Commonly used in the synthesis of other quinoline derivatives.

What sets this compound apart is its unique methoxy group at the 8-position, which can influence its chemical reactivity and biological activity.

Actividad Biológica

8-Methoxy-2-methylquinoline is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁NO, characterized by a quinoline ring with a methoxy group at the 8-position and a methyl group at the 2-position. This structure is crucial for its biological activity, as the presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, which is known for its antibiotic resistance. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The underlying mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, disrupting their function. For instance, it has shown inhibitory effects on phosphodiesterase (PDE10A), which is involved in cellular signaling pathways .

- Cell Cycle Arrest : By blocking cell cycle progression, this compound effectively halts cancer cell proliferation.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, thereby reducing tumor growth.

Research Findings and Case Studies

Propiedades

IUPAC Name |

8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXVXPBDSJQYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311854 | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3033-80-5 | |

| Record name | 3033-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between the two independent molecules of 8-Methoxy-2-methylquinoline observed in its crystal structure?

A1: The crystal structure of this compound reveals two independent molecules within the asymmetric unit. The primary structural difference lies in the dihedral angle between the two six-membered rings of the quinoline system. [] One molecule exhibits a dihedral angle of 1.43 (9) degrees, while the other shows a smaller angle of 0.74 (1) degrees. [] This indicates a slight difference in the relative orientation of the rings between the two molecules within the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.